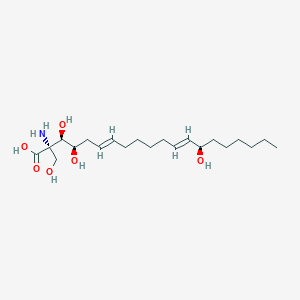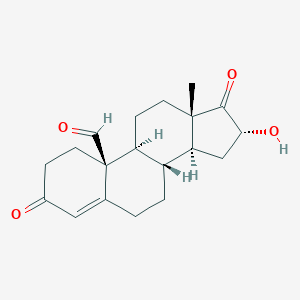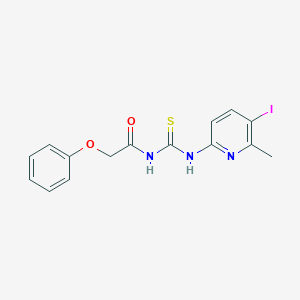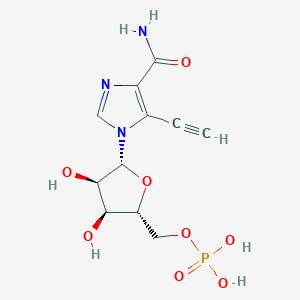
1-(Methacryloyloxymethyl)propyl hydrogen maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methacryloyloxymethyl)propyl hydrogen maleate, also known as MPMA, is a chemical compound that belongs to the family of methacrylate esters. It is commonly used in the field of polymer chemistry as a monomer for the synthesis of various copolymers and polymer blends. MPMA is a versatile compound that has a wide range of applications in various industries, including adhesives, coatings, and biomedical applications.
Wirkmechanismus
The mechanism of action of 1-(Methacryloyloxymethyl)propyl hydrogen maleate is not fully understood, but it is believed to involve the formation of covalent bonds between the polymer and the target molecule or tissue. This compound-based copolymers can be designed to target specific molecules or tissues by incorporating specific functional groups into the polymer chain. The resulting polymer can then interact with the target molecule or tissue through various mechanisms, including electrostatic interactions, hydrogen bonding, and hydrophobic interactions.
Biochemical and Physiological Effects:
This compound has been shown to possess low toxicity and biocompatibility, which makes it suitable for various biomedical applications. This compound-based copolymers have been shown to be non-immunogenic and non-inflammatory, which can reduce the risk of adverse reactions in vivo. This compound-based hydrogels have also been shown to support cell growth and differentiation, which can promote tissue regeneration.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Methacryloyloxymethyl)propyl hydrogen maleate has several advantages for lab experiments, including its versatility, low toxicity, and biocompatibility. This compound-based copolymers can be designed to have specific properties, such as controlled release of drugs or targeting of specific tissues. However, this compound also has some limitations, including its high cost and the complexity of its synthesis.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(Methacryloyloxymethyl)propyl hydrogen maleate-based materials. One area of research is the development of this compound-based copolymers for the targeted delivery of drugs to specific tissues and organs. Another area of research is the development of this compound-based hydrogels for tissue engineering applications, such as the regeneration of bone, cartilage, and skin. Additionally, the development of this compound-based biosensors for the detection of specific molecules or pathogens is also an area of active research.
Synthesemethoden
The synthesis of 1-(Methacryloyloxymethyl)propyl hydrogen maleate can be achieved by the reaction of methacrylic acid with maleic anhydride in the presence of a suitable catalyst. The resulting product is then esterified with methanol to obtain this compound. The chemical structure of this compound is shown below:
Wissenschaftliche Forschungsanwendungen
1-(Methacryloyloxymethyl)propyl hydrogen maleate has been extensively studied for its potential applications in the field of biomedical research. It has been shown to possess unique properties that make it an ideal candidate for various biomedical applications, including drug delivery, tissue engineering, and biosensors. This compound-based copolymers have been developed for the targeted delivery of drugs to specific tissues and organs, which can improve the efficacy and reduce the side effects of drugs. This compound-based hydrogels have also been developed for tissue engineering applications, which can mimic the extracellular matrix of various tissues and promote cell growth and differentiation.
Eigenschaften
CAS-Nummer |
130007-48-6 |
|---|---|
Molekularformel |
C8H5Cl2NS |
Molekulargewicht |
256.25 g/mol |
IUPAC-Name |
(Z)-4-[1-(2-methylprop-2-enoyloxy)butan-2-yloxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H16O6/c1-4-9(7-17-12(16)8(2)3)18-11(15)6-5-10(13)14/h5-6,9H,2,4,7H2,1,3H3,(H,13,14)/b6-5- |
InChI-Schlüssel |
UKTFKFNAQNTBGK-WAYWQWQTSA-N |
Isomerische SMILES |
CCC(COC(=O)C(=C)C)OC(=O)/C=C\C(=O)O |
SMILES |
CCC(COC(=O)C(=C)C)OC(=O)C=CC(=O)O |
Kanonische SMILES |
CCC(COC(=O)C(=C)C)OC(=O)C=CC(=O)O |
Synonyme |
1-(methacryloyloxymethyl)propyl hydrogen maleate MMPM |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B238152.png)
![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238153.png)
![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238158.png)

![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B238171.png)


![3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238190.png)
![2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B238192.png)
![2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238197.png)

